molecular formula C20H21FN2O3 B3469128 Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-

Cat. No.: B3469128
M. Wt: 356.4 g/mol
InChI Key: YUGSMNOOCYMEMP-UHFFFAOYSA-N
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Description

This compound (CAS: 2194-75-4) is an ethanone derivative featuring a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and a 4-fluorophenyl-acetyl moiety. Its molecular formula is C20H21FN2O3, with a molecular weight of 356.39 g/mol . Structural analogs of this compound are often explored for neuropharmacological applications, given piperazine's prevalence in CNS-active molecules.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-17-4-2-16(3-5-17)18(24)13-23-9-7-22(8-10-23)12-15-1-6-19-20(11-15)26-14-25-19/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGSMNOOCYMEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- typically involves multiple steps:

    Formation of the Benzodioxole Group: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Piperazine Introduction: The benzodioxole derivative is then reacted with piperazine to introduce the piperazine ring.

    Fluorophenyl Addition: Finally, the compound is reacted with a fluorophenyl derivative to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as the laboratory methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- 1,3-Benzodioxol-5-ylmethyl, 4-fluorophenyl C20H21FN2O3 356.39 Enhanced CNS penetration due to benzodioxole; moderate solubility in organic solvents
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone Tetrazolylmethyl, thienyl C19H20FN5OS 385.46 Higher metabolic instability due to tetrazole; potential for diverse receptor binding
Fipexide hydrochloride (CAS: 34161-23-4) Chlorophenoxy, benzodioxolylmethyl (hydrochloride) C20H22Cl2N2O4 425.31 Improved aqueous solubility due to HCl salt; nootropic activity reported
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME Benzhydryl, O-methyloxime C26H28FN3O 417.50 Bulky benzhydryl group may hinder BBB penetration; prolonged half-life
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl, hydroxyphenyl-oxoethyl, TFA counterion C22H20F4N2O5 468.40 Trifluoroacetate enhances solubility; hydroxyphenyl may confer antioxidant activity

Key Research Findings

Bioavailability and Solubility :

  • The target compound's benzodioxole group likely improves lipid solubility compared to the tetrazolylmethyl analog (), facilitating CNS entry . However, it exhibits lower aqueous solubility than the hydrochloride salt fipexide (), which is critical for oral administration .
  • The trifluoroacetate counterion in ’s compound significantly enhances solubility, suggesting ionic modifications as a viable strategy for optimizing pharmacokinetics .

Metabolic Stability :

  • The tetrazole ring in ’s analog is prone to metabolic degradation, whereas the benzodioxole group in the target compound may offer greater stability against oxidative enzymes .

The 4-fluorophenyl moiety, common across all analogs, is hypothesized to engage in π-π stacking or hydrophobic interactions with CNS receptors, enhancing binding affinity .

Pharmacological Implications

  • Electron-Withdrawing Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions in receptor binding, a feature shared with ’s fluorobenzoyl derivative .

Biological Activity

Ethanone, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-, commonly referred to as Fenoverine, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores the biological activity of Fenoverine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Fenoverine has a complex molecular structure characterized by the following features:

  • Molecular Formula : C26H25N3O3S
  • Molecular Weight : 459.56 g/mol
  • CAS Registry Number : 37561-27-6
  • Melting Point : 141.5 °C

Structural Representation

The chemical structure can be represented as follows:

Fenoverine=Ethanone 2 4 1 3 benzodioxol 5 ylmethyl 1 piperazinyl 1 4 fluorophenyl \text{Fenoverine}=\text{Ethanone 2 4 1 3 benzodioxol 5 ylmethyl 1 piperazinyl 1 4 fluorophenyl }

Fenoverine primarily acts as an antagonist at various neurotransmitter receptors, which contributes to its pharmacological effects. The key mechanisms include:

  • Serotonin Receptor Modulation : Fenoverine interacts with serotonin receptors, particularly the 5-HT2C and 5-HT6 receptors, influencing appetite regulation and potential anti-obesity effects .
  • Dopaminergic Activity : The compound exhibits dopaminergic activity that may contribute to its effects on mood and cognition.

Pharmacological Effects

The biological activities of Fenoverine can be categorized into several pharmacological effects:

  • Antispasmodic Activity : Fenoverine is known for its ability to relieve spasms in smooth muscles, making it useful in treating gastrointestinal disorders.
  • Neurotransmitter Regulation : By modulating serotonin and dopamine levels, Fenoverine may have implications in treating mood disorders and anxiety.
  • Potential Anti-obesity Effects : Research indicates that Fenoverine may help regulate food intake and body weight through its action on serotonin receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of Fenoverine:

  • A study published in Pharmacology Biochemistry and Behavior demonstrated that Fenoverine administration resulted in decreased food intake in animal models, suggesting its potential use as an anti-obesity agent .
  • In another investigation focused on the compound's antispasmodic properties, it was shown to effectively reduce colonic spasms in rat models .

Summary of Research Findings

Study ReferenceBiological ActivityFindings
Appetite RegulationDecreased food intake in animal models
Antispasmodic EffectReduced colonic spasms in rats

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-

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